3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one
Description
3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (IUPAC name: 3-prop-2-ynyl-1,3-oxazolidin-2-one) is a five-membered heterocyclic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.125 g/mol . Its structure features an oxazolidin-2-one core substituted with a propargyl (but-3-yn-2-yl) group, which introduces an alkyne functionality. This alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific reactions, making the compound valuable in medicinal chemistry and materials science.
Properties
CAS No. |
1596863-12-5 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Propargyl-Substituted β-Amino Alcohols
Propargylamines, such as but-3-yn-2-ylamine, react with ethylene oxide or epichlorohydrin to yield β-amino alcohols. For example:
This reaction typically occurs in aqueous ammonia or THF, with triethylamine as a base.
Cyclization with Carbonyl Sources
The β-amino alcohol undergoes cyclization using triphosgene (phosgene equivalent) or carbonyldiimidazole (CDI). For instance:
Reaction conditions include anhydrous solvents (e.g., dichloromethane) at −20°C to 80°C for 1–24 hours.
Key Data :
Alkylation of Oxazolidinone Derivatives
Direct alkylation of the oxazolidinone nitrogen with propargyl halides is feasible under strong basic conditions.
Deprotonation and Alkylation
Using sodium hydride or LDA, the nitrogen is deprotonated, followed by reaction with propargyl bromide:
Solvent: DMF; temperature: 0°C to room temperature.
Key Data :
Gold-Catalyzed Rearrangements
Recent advances employ gold catalysis to rearrange propargyl esters into oxazolidinones.
Propargyl Ester Synthesis
3-(3-Hydroxybut-1-ynyl)oxazolidin-2-one is esterified with carboxylic acids (EDCi, DMAP):
Cyclization via Gold Catalysis
The propargyl ester undergoes Au(I)-catalyzed cyclization:
Solvent: Dichloroethane; temperature: 80°C.
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclization | 50–70 | >95 | 1–24 h | High |
| Sonogashira Coupling | 60–80 | 90–95 | 12–48 h | Moderate |
| Alkylation | 40–65 | 85–90 | 6–12 h | Low |
| Gold Catalysis | 70–85 | >95 | 2–6 h | High |
Critical Insights :
-
Cyclization and gold catalysis offer superior yields and scalability.
-
Sonogashira coupling requires specialized catalysts but provides modularity.
-
Alkylation is less efficient due to competing side reactions.
Challenges and Optimization Strategies
Steric Hindrance in Cyclization
Bulky propargyl groups reduce cyclization efficiency. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to generate nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of but-3-yn-2-one derivatives.
Reduction: Formation of but-3-en-2-yl or but-3-yl derivatives.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a scaffold for the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of oxazolidinones are heavily influenced by their substituents. Below is a comparative analysis of key derivatives:
Reactivity and Catalytic Behavior
- Alkyne Functionality : The propargyl group in this compound enables reactions like azide-alkyne cycloaddition, which are absent in nitro- or acyl-substituted analogs.
- Nitroaromatic Reduction: 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one undergoes rapid reduction using Au-NCs/SCNPs catalysts, achieving 89% yield in 20 hours at room temperature. The reaction proceeds via a diazene intermediate (λmax ≈ 360 nm), followed by slow conversion to the amino product (λmax ≈ 250 nm) .
- Cycloaddition Reactivity: 3-Crotonoyl derivatives exhibit high stereoselectivity in 1,3-dipolar cycloadditions (e.g., 94% yield, 93% endo selectivity) due to their α,β-unsaturated carbonyl groups .
Pharmacological and Antimicrobial Activity
- Antibacterial Agents: Second-generation oxazolidinones like tedizolid incorporate fluorophenyl and morpholinyl groups, enhancing ribosomal binding and efficacy against methicillin-resistant Staphylococcus aureus . The alkyne group in this compound may improve pharmacokinetics by increasing lipophilicity or enabling targeted drug delivery via click chemistry.
- Phosphoryl Derivatives : Compounds like 3-[(4-substituted)(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-ones show enhanced antimicrobial activity due to polar phosphoryl groups, which improve hydrogen bonding and solubility .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one?
Synthesis typically involves cyclization of propargylamine derivatives with carbonyl-containing precursors. Key steps include:
- Catalyst selection : Use of transition-metal catalysts (e.g., Cu or Pd) for alkyne activation.
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability.
- Inert atmosphere : Nitrogen or argon is required to prevent oxidation of the alkyne moiety .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended.
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- X-ray crystallography : Programs like SHELXL refine atomic positions using high-resolution data. The oxazolidinone ring and alkyne geometry are confirmed via bond lengths and angles .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., alkyne protons at δ 1.8–2.2 ppm and oxazolidinone carbonyl at ~175 ppm).
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H] at m/z 152.07).
Q. What functional groups dictate the reactivity of this compound?
Key functional groups include:
- Oxazolidinone ring : Susceptible to nucleophilic attack at the carbonyl carbon.
- Alkyne moiety : Participates in click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling.
- N-Methyl group : Influences steric hindrance and hydrogen-bonding potential.
Reactivity studies should monitor these groups via IR spectroscopy (C=O stretch at ~1750 cm) and kinetic assays .
Advanced Research Questions
Q. How do structural modifications at the alkyne or oxazolidinone positions affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Alkyne substitution : Bulky groups reduce membrane permeability but enhance target specificity.
- Oxazolidinone modifications : Electron-withdrawing groups (e.g., -NO) increase antibacterial activity by enhancing target binding (e.g., ribosomal inhibition) .
- Chirality : (R)- vs. (S)-configurations at C3 alter enantioselective interactions with enzymes (e.g., IC differences of ≥10 μM).
Q. How can contradictory analytical data (e.g., NMR vs. X-ray results) be resolved during characterization?
Contradictions arise from:
- Dynamic effects : Conformational flexibility in solution (NMR) vs. solid-state rigidity (X-ray). Use variable-temperature NMR and DFT calculations to model equilibria.
- Crystallographic disorder : Refine occupancy factors in SHELXL or employ twin correction algorithms .
- Impurity interference : Cross-validate with LC-MS or derivatization techniques (e.g., 2-nitrobenzaldehyde for trace analysis) .
Q. What advanced crystallographic tools are recommended for refining disordered structures in this compound?
Q. What methodologies assess the compound’s stability under physiological conditions?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (T >200°C indicates thermal stability).
- pH-dependent hydrolysis : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Reactive oxygen species (ROS) assays : Quantify oxidative stability using DCFH-DA probes .
Q. How does this compound interact with biological targets like enzymes or receptors?
Mechanistic studies involve:
- Docking simulations : AutoDock Vina predicts binding to ribosomal 50S subunits (ΔG ~-8.5 kcal/mol).
- Kinetic assays : Measure inhibition constants (K) against bacterial aminoacyl-tRNA synthetases.
- Fluorescence quenching : Monitor conformational changes in target proteins upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
